molecular formula C11H11BrN2O3 B3932210 6-(4-Bromophenyl)-5-nitropiperidin-2-one

6-(4-Bromophenyl)-5-nitropiperidin-2-one

Cat. No.: B3932210
M. Wt: 299.12 g/mol
InChI Key: VYMIHEBRKGBIJG-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a bromophenyl group and a nitro group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-5-nitropiperidin-2-one typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene. This intermediate is then subjected to a Michael addition with piperidinone under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Boronic acids, palladium catalysts, bases like potassium phosphate.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 6-(4-Aminophenyl)-5-nitropiperidin-2-one.

    Substitution: Various aryl-substituted piperidinones.

    Oxidation: Piperidinone-derived lactams.

Scientific Research Applications

6-(4-Bromophenyl)-5-nitropiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl and a nitro group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

6-(4-bromophenyl)-5-nitropiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMIHEBRKGBIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(4-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(4-Bromophenyl)-5-nitropiperidin-2-one

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